molecular formula C23H22N2O3 B039282 Oxymorphindole CAS No. 111469-88-6

Oxymorphindole

Cat. No. B039282
M. Wt: 374.4 g/mol
InChI Key: YQNZUKAKYJMEFE-LMDOGRNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxymorphindole is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been studied extensively for its potential use in pain management and as a possible replacement for other opioids that have a higher risk of addiction and overdose. Oxymorphindole has also shown promise in treating other conditions such as depression and anxiety.

Mechanism Of Action

Oxymorphindole works by binding to opioid receptors in the brain and spinal cord. This binding reduces the perception of pain and produces feelings of euphoria and relaxation. Oxymorphindole also affects other neurotransmitters in the brain, including dopamine and serotonin, which contribute to its mood-enhancing effects.

Biochemical And Physiological Effects

Oxymorphindole has several biochemical and physiological effects. It reduces the perception of pain, produces feelings of euphoria and relaxation, and can cause sedation and respiratory depression. Oxymorphindole also affects the gastrointestinal system, causing constipation and nausea.

Advantages And Limitations For Lab Experiments

Oxymorphindole has several advantages for use in lab experiments. It is a potent opioid analgesic that produces consistent results, making it a reliable tool for studying pain and pain pathways. However, its use is limited by its potential for abuse and addiction, which can make it difficult to obtain and use in certain settings.

Future Directions

There are several future directions for research on oxymorphindole. One area of interest is its potential use in treating depression and anxiety. Another area of interest is its potential for use in combination with other drugs, such as non-opioid analgesics, to produce more effective pain relief with fewer side effects. Additionally, there is ongoing research into the development of new opioids that have a lower risk of addiction and overdose, and oxymorphindole may play a role in this area of research.

Synthesis Methods

Oxymorphindole is synthesized through a complex chemical process that involves several steps. The starting material is thebaine, which is extracted from opium poppy plants. Thebaine is then converted into oxycodone, which is further modified to produce oxymorphone. Oxymorphone is then converted into oxymorphindole through a series of chemical reactions.

Scientific Research Applications

Oxymorphindole has been studied extensively for its potential use in pain management. It has been shown to be effective in treating both acute and chronic pain, and has a lower risk of addiction and overdose compared to other opioids. Oxymorphindole has also been studied for its potential use in treating depression and anxiety.

properties

CAS RN

111469-88-6

Product Name

Oxymorphindole

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

(1S,2S,13R,21R)-22-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol

InChI

InChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1

InChI Key

YQNZUKAKYJMEFE-LMDOGRNLSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5

SMILES

CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5

Canonical SMILES

CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5

synonyms

oxymorphindole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.